molecular formula C15H14ClN3O2S B12611150 4-(Aminomethyl)-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide CAS No. 872543-17-4

4-(Aminomethyl)-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide

Cat. No.: B12611150
CAS No.: 872543-17-4
M. Wt: 335.8 g/mol
InChI Key: YBRYJNRDNCRQSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the indole moiety and the sulfonamide group suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Sulfonamide Formation: The chlorinated indole is then reacted with a sulfonyl chloride derivative to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted products with various nucleophiles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential antimicrobial or anticancer agent due to the presence of the sulfonamide and indole moieties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. The indole moiety may interact with various biological receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Indomethacin: An indole derivative used as a nonsteroidal anti-inflammatory drug.

    Chloramphenicol: A chlorinated compound with broad-spectrum antibiotic activity.

Uniqueness

4-(Aminomethyl)-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide is unique due to the combination of the sulfonamide group, the indole ring, and the chloro substituent, which may confer distinct biological activities and chemical reactivity.

Properties

CAS No.

872543-17-4

Molecular Formula

C15H14ClN3O2S

Molecular Weight

335.8 g/mol

IUPAC Name

4-(aminomethyl)-N-(3-chloro-1H-indol-7-yl)benzenesulfonamide

InChI

InChI=1S/C15H14ClN3O2S/c16-13-9-18-15-12(13)2-1-3-14(15)19-22(20,21)11-6-4-10(8-17)5-7-11/h1-7,9,18-19H,8,17H2

InChI Key

YBRYJNRDNCRQSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)CN)NC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.